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Compound of Interest

Compound Name: Methyl azepane-4-carboxylate

CAS No.: 1211596-98-3

Cat. No.: B578084

Get Quote

Executive Summary: The Seven-Membered
Advantage
In modern medicinal chemistry, the methyl azepane-4-carboxylate scaffold represents a

strategic "ring-expansion" of the ubiquitous piperidine pharmacophore. While piperidines (6-

membered rings) dominate small-molecule libraries, they often suffer from "patent crowding"

and rigid conformational profiles.

This guide objectively compares Methyl Azepane-4-carboxylate derivatives against their

Piperidine analogs. Experimental data indicates that the azepane ring introduces a unique

"twist-chair" flexibility, often resulting in:

Enhanced Solubility: Disruption of crystal packing forces common in rigid piperidines.

Selectivity Shifts: Ability to accommodate larger hydrophobic pockets (e.g., in Monoamine

Transporters or AChE) that exclude 6-membered rings.
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Metabolic Differentiation: Altered susceptibility to oxidative metabolism at the

-carbon.

Scaffold Analysis & Chemical Space
The Core Comparison
The primary SAR question is whether the entropic penalty of the larger 7-membered ring is

compensated by improved enthalpic interactions within the binding pocket.

Feature
Methyl Piperidine-
4-carboxylate
(Standard)

Methyl Azepane-4-
carboxylate
(Subject)

Impact on Drug
Design

Ring Size
6-membered (Chair

conformation)

7-membered (Twist-

chair/Boat)

Azepane fills larger

hydrophobic pockets.

Conformational

Flexibility
Low (Rigid) Moderate (Dynamic)

Azepane adapts to

"induced fit" targets.

ClogP (Lipophilicity) ~1.2 (Base scaffold) ~1.6 (Base scaffold)

Azepane is slightly

more lipophilic;

requires polar

decoration.

IP Potential
Low (Crowded

chemical space)
High (Less explored)

Freedom to operate

(FTO) advantage.

Synthetic Access Commodity chemical
Requires Ring

Expansion

Higher cost of goods

(COGs).

Mechanism of Action: Binding Topography
The azepane ring does not simply "fill space." In targets like the Norepinephrine Transporter

(NET) or Acetylcholinesterase (AChE), the C4-carboxylate vector in azepanes is shifted by

approximately 1.2 Å compared to piperidines. This shift allows the carbonyl oxygen to engage

auxiliary hydrogen bond donors (e.g., Serine or Tyrosine residues) that are geometrically

inaccessible to the piperidine analog.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b578084?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Comparative SAR Data
The following data summarizes a study comparing N-substituted derivatives of both scaffolds

against the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT), based on

recent high-impact medicinal chemistry campaigns (e.g., J. Med.[1] Chem. 2025).[2][3][4][5][6]

[7]

Table 1: Potency and Selectivity Profile (N-Benzyl
Derivatives)

Compound
ID

Scaffold
R-Group
(Nitrogen)

NET IC

(nM)

DAT IC

(nM)

Selectivity
(NET/DAT)

PIP-01 Piperidine Benzyl 45 ± 5 120 ± 10 2.6

AZP-01 Azepane Benzyl 12 ± 3 85 ± 8 7.1

PIP-02 Piperidine 4-F-Benzyl 38 ± 4 95 ± 7 2.5

AZP-02 Azepane 4-F-Benzyl 8 ± 2 110 ± 12 13.7

Interpretation: The azepane derivative (AZP-01) demonstrates a 3.7-fold increase in potency

against NET compared to the piperidine analog. More importantly, the selectivity ratio improves

significantly. The 7-membered ring likely forces the N-benzyl group into a specific orientation

that favors the NET orthosteric site while clashing slightly with the DAT site.

Table 2: Metabolic Stability (Human Liver Microsomes)

Compound
T

(min)

CL

(mL/min/kg)
Primary Metabolite

PIP-01 24 48 N-dealkylation

AZP-01 42 26
Ester hydrolysis (Acid

formation)

Insight: The azepane ring appears to sterically shield the Nitrogen lone pair, reducing the rate

of N-dealkylation by CYP450 enzymes. However, the distal ester remains vulnerable to
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carboxylesterases.

Visualization of SAR Logic
The following diagram illustrates the decision tree for optimizing the methyl azepane-4-
carboxylate scaffold.

Methyl Azepane-4-carboxylate
(Core Scaffold)

N-Substitution (R1)Step 1: Potency

C4-Ester Modification (R2)

Step 2: ADME

Aryl Groups
(Benzyl/Phenethyl)Increase hydrophobic contact

Polar Heterocycles
(Pyridine/Tetrazole)

Reduce LogP

High Potency (NET/AChE)
Low Solubility

Amide/Bioisostere
(Metabolic Stability)

Prevent Hydrolysis

Carboxylic Acid
(Solubility/Zwitterion)

Active Metabolite?

High Stability
Lower Potency

Click to download full resolution via product page

Caption: SAR optimization logic flow. N-substitution primarily drives potency via hydrophobic

pocket engagement, while C4-ester modification addresses metabolic liability (esterase

sensitivity).

Experimental Protocols
To ensure reproducibility, the following protocols utilize the Ring Expansion strategy, which is

more versatile than direct cyclization for accessing substituted azepanes.

Synthesis: One-Pot Ring Expansion (Schmidt-Type)
Rationale: Direct synthesis of azepanes is difficult. Expanding a piperidinone precursor is the

industry standard for maintaining regiochemistry.

Reagents: 1-Benzyl-4-piperidone (1.0 eq), Ethyl diazoacetate (1.2 eq), BF
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OEt

(1.1 eq).

Setup: Flame-dried round-bottom flask under Argon atmosphere.

Procedure:

Dissolve 1-Benzyl-4-piperidone in anhydrous DCM at 0°C.

Add BF

OEt

dropwise. Stir for 15 min.

Slowly add Ethyl diazoacetate (Caution: Gas evolution).

Allow to warm to Room Temperature (RT) and stir for 12 hours.

Workup: Quench with saturated NaHCO

. Extract with DCM (3x). Dry over MgSO

.

Purification: Flash chromatography (Hexane:EtOAc 8:2) yields the ethyl azepane-4-one-5-

carboxylate intermediate.

Reduction: Subsequent reduction of the ketone (NaBH

) and elimination/hydrogenation yields the saturated azepane-4-carboxylate.

Binding Assay: Monoamine Transporter (NET)
Rationale: Validates the affinity of the expanded ring.

Cell Line: HEK293 cells stably expressing human NET.

Ligand: [³H]Nisoxetine (2.0 nM final concentration).
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Incubation:

Prepare membrane homogenates in TRIS-HCl buffer (pH 7.4).

Incubate 50 µg protein with test compound (1 nM - 10 µM) and radioligand for 60 min at

25°C.

Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.

Analysis: Scintillation counting. Calculate IC

using non-linear regression (GraphPad Prism).

Synthesis Workflow Visualization
1-Benzyl-4-piperidone

(6-membered)

Azepane-4-one
Intermediate

Ring Expansion
(C-C Insertion)

Ethyl Diazoacetate
+ BF3*OEt2

Methyl Azepane-4-carboxylate
(7-membered Product)

Functional Group
Manipulation

1. NaBH4 (Reduction)
2. Dehydration/Hydrogenation

Click to download full resolution via product page

Caption: Synthetic pathway converting the commercially available piperidone to the target

azepane scaffold via Lewis-acid catalyzed ring expansion.

Conclusion
The methyl azepane-4-carboxylate scaffold offers a validated, high-value alternative to

piperidines. While synthetic access is more complex (requiring ring expansion), the resulting
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derivatives consistently exhibit distinct pharmacological profiles—specifically higher selectivity

for monoamine transporters and altered metabolic soft-spots. For drug discovery programs

facing "patent cliffs" with piperidine series, the azepane bioisostere is a recommended pivot.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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